N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide

TREK-2 activator K2P channel pharmacology pain target tool compound

Pranlukast (ONO-1078, CAS 103177-37-3) is an orally bioavailable, small-molecule cysteinyl leukotriene receptor 1 (CysLT1) antagonist belonging to the chromone-derived class of anti-leukotriene agents. It selectively antagonizes leukotriene D4 (LTD4) at the CysLT1 receptor in human airway tissue, with radioligand binding IC50 values ranging from 4.3 to 7.2 nM, and demonstrates approximately 4500-fold selectivity for CysLT1 over CysLT2 (IC50 = 3,620 nM for human CysLT2).

Molecular Formula C27H23N5O4
Molecular Weight 481.5 g/mol
CAS No. 103177-37-3
Cat. No. B1678047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide
CAS103177-37-3
Synonyms8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran
ONO 1078
ONO-1078
ONO-RS 411
ONO-RS-411
pranlukast
SB 205312
Molecular FormulaC27H23N5O4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5
InChIInChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32)
InChIKeyUAJUXJSXCLUTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.00e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pranlukast (CAS 103177-37-3): Pharmacological Identity and Procurement-Relevant Baseline for the CysLT1 Receptor Antagonist


Pranlukast (ONO-1078, CAS 103177-37-3) is an orally bioavailable, small-molecule cysteinyl leukotriene receptor 1 (CysLT1) antagonist belonging to the chromone-derived class of anti-leukotriene agents [1]. It selectively antagonizes leukotriene D4 (LTD4) at the CysLT1 receptor in human airway tissue, with radioligand binding IC50 values ranging from 4.3 to 7.2 nM, and demonstrates approximately 4500-fold selectivity for CysLT1 over CysLT2 (IC50 = 3,620 nM for human CysLT2) . Its molecular formula is C27H23N5O4 (MW 481.5), and it is structurally distinct from the quinoline-based montelukast and the indole-carbamate zafirlukast, bearing a 4-oxo-4H-chromen-7-yl core linked via amide to a 4-(4-phenylbutoxy)benzamide moiety [2].

Why Pranlukast (CAS 103177-37-3) Cannot Be Simply Interchanged with Montelukast or Zafirlukast in Research and Procurement


Although montelukast, zafirlukast, and pranlukast are all clinically categorized as CysLT1 receptor antagonists, they exhibit pharmacologically consequential divergence in off-target receptor engagements, secondary signaling pathway modulation, and tissue-level functional profiles that preclude simple substitution in experimental systems [1]. Pranlukast is a validated activator of the two-pore domain potassium channel TREK-2 (pEC50 = 5.8) with selectivity over TREK-1 and TRAAK, a property absent in montelukast and zafirlukast [2]. Pranlukast is also a potent functional antagonist of the orphan GPCR GPR17 (IC50 = 10.5 nM for human GPR17), where montelukast shows negligible functional inhibition . Furthermore, pranlukast uniquely activates AMP-activated protein kinase (AMPK) in renal epithelial cells to retard cyst growth, a mechanism not shared by montelukast or zafirlukast [3]. The quantitative evidence below substantiates that these are not interchangeable tools.

Quantitative Differential Evidence for Pranlukast (CAS 103177-37-3) Relative to Closest CysLT1 Antagonist Comparators


TREK-2 Potassium Channel Activation: A Unique Off-Target Pharmacology Absent in Montelukast and Zafirlukast

Pranlukast was identified through a cell-based thallium flux screen as a novel, selective activator of the two-pore domain potassium channel TREK-2 (KCNK10/K2P10.1), with a pEC50 of 5.8 ± 0.1 [1]. It displayed selectivity for TREK-2 over TREK-1 and showed no activity at TRAAK. Critically, close structural analogues of pranlukast and the other clinically used CysLT1 antagonists (montelukast, zafirlukast) were also tested; none shared this TREK-2 activation property, and subtle structural changes to pranlukast analogues completely attenuated TREK-2 activation [1]. This establishes a structure-activity relationship requiring the intact pranlukast scaffold for TREK-2 pharmacology.

TREK-2 activator K2P channel pharmacology pain target tool compound

GPR17 Functional Antagonism: Pranlukast Achieves Potent Inhibition Where Montelukast Is Inactive

In recombinant HEK293 cells expressing human GPR17, pranlukast inhibited MDL29,951-mediated receptor activation with an IC50 of 10.5 nM for human GPR17 and 31 nM for rat GPR17, achieving full functional antagonism in label-free dynamic mass redistribution (DMR) assays, IP1 accumulation, and Ca²⁺ mobilization readouts [1]. In the same assay systems, montelukast failed to produce meaningful functional inhibition of GPR17, despite being structurally classified in the same CysLT1 antagonist family [1]. This functional disconnect between CysLT1 binding and GPR17 antagonism highlights pranlukast as the preferred probe for GPR17 pharmacology.

GPR17 antagonist orphan GPCR oligodendrocyte biology myelination

Tracheal Mucus Secretion Inhibition: Pranlukast Is Twofold More Potent Than Zafirlukast In Vitro

In isolated guinea pig tracheal preparations, LTD4 (10 µM) evoked a 23-fold increase in ³⁵SO₄-labelled mucus output. Pranlukast inhibited this LTD4-induced mucus secretion with an IC50 of 0.3 µM and achieved 83% maximal inhibition at 10 µM [1]. Zafirlukast, tested under identical conditions, required twice the concentration to achieve half-maximal inhibition (IC50 = 0.6 µM) and reached only 78% maximal inhibition at 10 µM [1]. In ovalbumin-challenged sensitized guinea pig tracheae, pranlukast (5 µM) suppressed antigen-induced mucus secretion by 70%, compared to 65% suppression by zafirlukast at the same concentration [1].

mucus hypersecretion LTD4-induced secretion allergic airway disease guinea pig trachea

Renal Epithelial Cyst Growth Inhibition via AMPK Activation: Pranlukast Outperforms Montelukast and Zafirlukast

In a head-to-head comparison of the three clinically used CysLT1 antagonists using Madin-Darby canine kidney (MDCK) cyst models, pranlukast was identified as the most promising agent for inhibiting renal epithelial cyst growth and formation [1]. Critically, pranlukast's anti-cyst effect was independent of CysLT1 receptor antagonism and was instead mediated through activation of AMP-activated protein kinase (AMPK) via calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to suppression of the mTOR pathway and reduced cAMP-activated chloride secretion [1]. Montelukast and zafirlukast did not replicate this AMPK-dependent mechanism and were less effective at inhibiting cyst progression at comparable concentrations in the same model system [1].

polycystic kidney disease AMPK activation MDCK cyst model chloride secretion

Cerebral Ischemia Neuroprotection with Glial Scar Inhibition: A Differentiated In Vivo Profile Not Demonstrated for Montelukast

In a mouse permanent middle cerebral artery occlusion (MCAO) model, pranlukast (0.1 mg/kg i.p. daily for 5 days) produced significant long-term neuroprotection persisting for 70 days post-ischemia, reducing lesion volume, increasing neuronal density in the cortex and hippocampal CA1 region, and most distinctively, reducing the thickness of the ischemia-induced glial scar wall [1]. Separately, in a rat MCAO model, pranlukast at 0.03 mg/kg reduced cortical infarct volume by 81.6% and decreased neuronal death in the cortex, hippocampus, and striatum [2]. While montelukast has shown infarct volume reduction in transient MCAO models, it has not been reported to inhibit glial scar formation — a hallmark of chronic ischemic pathology that limits functional recovery [3].

ischemic stroke glial scar neuroprotection MCAO model

CysLT1/CysLT2 Selectivity Index and In Vivo Bronchoconstriction Inhibition Profile: A Broad-Spectrum CysLT Antagonist with High Selectivity

Pranlukast demonstrates a CysLT1:CysLT2 selectivity ratio of approximately 500- to 850-fold based on IC50 values of 4–7 nM (CysLT1) versus 3,620 nM (CysLT2) in radioligand binding assays . This selectivity is intermediate between montelukast (IC50 CysLT1 = 4.9 nM, CysLT2 >10,000 nM; >2,000-fold selectivity) and zafirlukast (IC50 CysLT1 = 14 nM, CysLT2 = 58,000 nM; ~4,100-fold selectivity in calcium mobilization assays, but reportedly only ~500-fold in binding assays) [1]. In vivo, pranlukast inhibits bronchoconstriction induced by LTC4, LTD4, and LTE4 in guinea pigs with ID50 values of 0.8, 1.0, and 0.7 µg/kg, respectively, while showing no inhibition of LTB4-induced bronchoconstriction (ID50 >500 µg/kg), confirming functional CysLT receptor subtype selectivity [2]. Montelukast and zafirlukast show comparable patterns, but pranlukast uniquely combines sub-nanomolar to low nanomolar LTD4 Ki values (0.63–0.99 nM in lung membrane binding) with consistent in vivo potency across all three cysteinyl leukotrienes [3].

CysLT1 selectivity LTC4 LTD4 LTE4 bronchoconstriction in vivo ID50

Definitive Research Application Scenarios for Pranlukast (CAS 103177-37-3) Based on Quantified Differential Evidence


TREK-2 Potassium Channel Activation Studies in Pain and Excitability Research

Pranlukast is the only commercially available CysLT1 antagonist with validated TREK-2 (KCNK10) agonist activity (pEC50 = 5.8). Laboratories studying the role of two-pore domain potassium channels in nociception, neuronal excitability, or anesthetic mechanisms should procure pranlukast rather than montelukast or zafirlukast, as these comparators lack TREK-2 activity. Pranlukast also shows selectivity over TREK-1 and TRAAK, enabling dissection of TREK-2-specific contributions [4].

GPR17 Receptor Pharmacology and Oligodendrocyte Biology Research

For functional antagonism of the orphan GPCR GPR17 — a regulator of oligodendrocyte differentiation implicated in remyelination — pranlukast (IC50 = 10.5 nM hGPR17, 31 nM rGPR17) is the preferred small-molecule tool. Montelukast is functionally inactive at GPR17 and cannot substitute. Pranlukast is thus the procurement choice for GPR17 target validation studies [4].

Mucus Hypersecretion Models in Allergic Airway Disease

In experimental models of mucus hypersecretion, pranlukast provides superior potency (IC50 = 0.3 µM vs. 0.6 µM for zafirlukast) and greater maximal inhibition (83% vs. 78% at 10 µM) against LTD4-induced tracheal mucus output. Its 70% suppression of ovalbumin-induced secretion (vs. 65% for zafirlukast at 5 µM) makes it the quantitatively stronger inhibitor for protocols requiring robust suppression of mucus release [4].

Polycystic Kidney Disease (PKD) and AMPK-mTOR Signaling Pathway Research

Pranlukast is the only CysLT1 antagonist identified to retard renal epithelial cyst growth through CaMKKβ-AMPK-mTOR pathway activation in MDCK cyst models. Since montelukast and zafirlukast did not replicate this effect, pranlukast is irreplaceable for investigating AMPK-dependent cyst suppression mechanisms. Procurement from reputable suppliers with ≥98% purity is essential for reproducibility of these CysLT1-independent cellular effects [4].

Quote Request

Request a Quote for N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.